molecular formula C14H17N3O2 B5370239 N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide

N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide

Cat. No. B5370239
M. Wt: 259.30 g/mol
InChI Key: KLSFVSHYXCBBDO-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide, also known as OCHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. OCHA is a hydrazone derivative of 4-aminobenzoic acid and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide is not fully understood, but it is believed to act through the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammatory mediators such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and purify. However, one limitation is the lack of information on its toxicity and safety profile, which needs to be further investigated.

Future Directions

There are several future directions for research on N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide, including:
1. Investigating its potential as a diagnostic tool for neurodegenerative disorders.
2. Studying its toxicity and safety profile in order to determine its potential as a therapeutic agent.
3. Exploring its potential as an anti-cancer agent and investigating its mechanism of action.
4. Investigating its potential as an anti-inflammatory agent and its effects on various inflammatory mediators.
5. Studying its potential as an antioxidant agent and its effects on various antioxidant enzymes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound has been achieved using different methods, and it has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Although there are limitations to its use, there are several future directions for research on this compound that could lead to significant advancements in the field of biomedical research.

Synthesis Methods

The synthesis of N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide has been achieved using different methods, including the reaction of 4-aminobenzoic acid with 2-cyclohexanone in the presence of hydrazine hydrate and acetic acid. Another method involves the reaction of 2-cyclohexanone with hydrazine hydrate and 4-aminobenzoic acid in the presence of acetic acid. The resulting product is then purified using recrystallization or column chromatography.

Scientific Research Applications

N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been investigated for its potential as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-[4-[(2E)-2-(2-oxocyclohexylidene)hydrazinyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10(18)15-11-6-8-12(9-7-11)16-17-13-4-2-3-5-14(13)19/h6-9,16H,2-5H2,1H3,(H,15,18)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSFVSHYXCBBDO-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NN=C2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/N=C/2\CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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